molecular formula C11H14N4O2S B5365809 1,3-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-4-sulfonamide

1,3-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-4-sulfonamide

Cat. No.: B5365809
M. Wt: 266.32 g/mol
InChI Key: ISFNDJSEBBCRFD-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-4-sulfonamide is a compound belonging to the pyrazole family, known for its diverse pharmacological effects. Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems

Preparation Methods

The synthesis of 1,3-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-4-sulfonamide involves several steps. One common method includes the reaction of 1,3-dimethylpyrazole with pyridine-3-carboxaldehyde in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with sulfonamide under specific conditions to yield the final compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1,3-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. For example, in antileishmanial and antimalarial applications, the compound inhibits key enzymes involved in the survival and replication of the parasites . Molecular docking studies have shown that the compound binds to the active sites of these enzymes, preventing their normal function and leading to the death of the parasites.

Comparison with Similar Compounds

1,3-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-4-sulfonamide can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of molecular targets and exhibit distinct pharmacological effects.

Properties

IUPAC Name

1,3-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-9-11(8-15(2)14-9)18(16,17)13-7-10-4-3-5-12-6-10/h3-6,8,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFNDJSEBBCRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NCC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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